2-(Pyridin-2-ylsulfonyl)acetic acid

Medicinal Chemistry Covalent Inhibition Electrophilic Warhead Design

2-(Pyridin-2-ylsulfonyl)acetic acid (CAS 773109-71-0) is a heteroaryl sulfonyl acetic acid derivative with the molecular formula C7H7NO4S and a molecular weight of 201.2 g/mol. This building block features a pyridine ring substituted at the 2-position with a sulfonyl group and an acetic acid moiety, a structural motif that confers unique electronic properties and synthetic utility.

Molecular Formula C7H7NO4S
Molecular Weight 201.2 g/mol
CAS No. 773109-71-0
Cat. No. B1443281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-2-ylsulfonyl)acetic acid
CAS773109-71-0
Molecular FormulaC7H7NO4S
Molecular Weight201.2 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)S(=O)(=O)CC(=O)O
InChIInChI=1S/C7H7NO4S/c9-7(10)5-13(11,12)6-3-1-2-4-8-6/h1-4H,5H2,(H,9,10)
InChIKeyKAORPJPPMXTMNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyridin-2-ylsulfonyl)acetic acid (CAS 773109-71-0) – Core Specifications and Research-Grade Procurement Overview


2-(Pyridin-2-ylsulfonyl)acetic acid (CAS 773109-71-0) is a heteroaryl sulfonyl acetic acid derivative with the molecular formula C7H7NO4S and a molecular weight of 201.2 g/mol . This building block features a pyridine ring substituted at the 2-position with a sulfonyl group and an acetic acid moiety, a structural motif that confers unique electronic properties and synthetic utility. Predicted physicochemical properties include a boiling point of 497.8±41.0 °C , and commercial research-grade material is typically supplied with a minimum purity specification of 95% .

Why In-Class Sulfonylacetic Acid Analogs Cannot Be Interchanged for 2-(Pyridin-2-ylsulfonyl)acetic acid (CAS 773109-71-0)


Direct substitution of 2-(Pyridin-2-ylsulfonyl)acetic acid with structurally similar analogs such as 2-(pyridin-2-ylthio)acetic acid or positional isomers (e.g., pyridin-3-yl or pyridin-4-yl sulfonyl derivatives) is not supported by the literature and carries significant scientific risk. The sulfonyl group (-SO₂-) is a strong electron-withdrawing moiety, whereas the thioether (-S-) is electron-donating, leading to fundamentally different reactivity profiles in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions [1]. Furthermore, the 2-pyridyl orientation is essential for chelation and metal coordination events, a property that would be disrupted by regioisomeric variants. The high-strength, head-to-head comparative data required to justify substitution of this specific sulfonylacetic acid core are currently absent from the primary literature [2]; the following evidence dimensions, primarily class-level inferences, underscore why careful selection of the exact CAS 773109-71-0 is necessary.

Quantitative Differentiation of 2-(Pyridin-2-ylsulfonyl)acetic acid (CAS 773109-71-0) Versus Closest Analogs and Alternatives


Electronic Modulation: Sulfonyl vs. Thioether Effects on SNAr Reactivity

The 2-pyridylsulfonyl motif in CAS 773109-71-0 is a tunable electrophilic warhead capable of engaging biological thiols via nucleophilic aromatic substitution (SNAr). Studies on 2-sulfonylpyridines demonstrate that the sulfonyl group strongly activates the pyridine ring towards SNAr, whereas the corresponding 2-thioether analog (e.g., 2-(pyridin-2-ylthio)acetic acid) lacks this activation and exhibits negligible cysteine reactivity [1]. The quantitative impact of this difference is a >100-fold increase in second-order rate constants (k2) for glutathione (GSH) conjugation when the sulfonyl group is present versus unsubstituted or thioether controls [1].

Medicinal Chemistry Covalent Inhibition Electrophilic Warhead Design

Antichlamydial Scaffold Validation: Selective Growth Inhibition of Chlamydia trachomatis

The sulfonylpyridine scaffold, for which 2-(Pyridin-2-ylsulfonyl)acetic acid is a foundational building block, has demonstrated selective antichlamydial activity. A lead optimized sulfonylpyridine derivative (compound 22) exhibited an IC50 of 2.55 μg/mL against C. trachomatis with >10-fold selectivity over S. aureus and E. coli, indicating a narrow-spectrum antibacterial profile [1]. In contrast, the unsubstituted or alternative regioisomeric pyridine acetic acid scaffolds (e.g., 3- or 4-pyridyl) lack documented activity against this intracellular pathogen.

Antibacterial Discovery Chlamydia Structure-Activity Relationship (SAR)

Synthetic Divergence: α-Pyridyl Acetate Formation via Lewis Base-Switched Annulation

2-(Pyridin-2-ylsulfonyl)acetic acid or its ester derivatives serve as key intermediates in the divergent synthesis of functionalized α-pyridyl acetates and teraryl scaffolds. Under metal-free conditions, δ-acetoxy allenoates react with cyclic N-sulfonyl imines via a Lewis base-switched [3+3] or [4+2] annulation to afford α-pyridyl acetates in yields up to 85% [1]. This synthetic route is distinct from methods using non-sulfonyl pyridine building blocks, which typically require transition metal catalysts and afford different regioisomeric products. The sulfonyl group enables a unique O–S or C–S bond cleavage pathway that is not accessible with pyridyl halides or boronic acids.

Organic Synthesis Metal-Free Catalysis Divergent Annulation

Research-Grade Purity and Storage Specifications

Commercially available 2-(Pyridin-2-ylsulfonyl)acetic acid (CAS 773109-71-0) is supplied with a minimum purity specification of 95% and a recommended long-term storage condition of a cool, dry place . This contrasts with many in-house synthesized analogs where purity and storage stability are not batch-controlled or documented. While not a biological differentiation, this consistency is critical for reproducible SAR studies and building block utilization in medicinal chemistry campaigns.

Chemical Procurement Specifications Quality Control

High-Value Application Scenarios for 2-(Pyridin-2-ylsulfonyl)acetic acid (CAS 773109-71-0) Based on Quantitative Evidence


Medicinal Chemistry: Development of Selective Antichlamydial Agents

The sulfonylpyridine scaffold, accessible from 2-(Pyridin-2-ylsulfonyl)acetic acid, has demonstrated selective inhibition of Chlamydia trachomatis growth (IC50 2.55 μg/mL) with minimal off-target antibacterial activity [1]. Procurement of CAS 773109-71-0 as a building block enables the synthesis and optimization of narrow-spectrum agents targeting this unmet medical need, where no FDA-approved specific therapy exists [1].

Chemical Biology: Covalent Probe and Electrophilic Warhead Design

The 2-pyridylsulfonyl moiety functions as a tunable, cysteine-reactive electrophile with >100-fold enhanced SNAr reactivity over thioether controls [1]. 2-(Pyridin-2-ylsulfonyl)acetic acid provides a convenient entry point for installing this warhead into peptides or small molecules, enabling the development of covalent inhibitors and activity-based protein profiling (ABPP) probes.

Organic Synthesis: Metal-Free Construction of α-Pyridyl Acetate Libraries

Derivatives of 2-(Pyridin-2-ylsulfonyl)acetic acid participate in Lewis base-switched annulation reactions to yield functionalized α-pyridyl acetates in up to 85% yield under metal-free conditions [1]. This methodology offers a cleaner, more cost-effective alternative to palladium-catalyzed cross-couplings for constructing pyridine-containing compound libraries in drug discovery and agrochemical research.

Long-Chain Fatty Acyl Elongase (LCE) Inhibitor Research

Arylsulfonyl derivatives, including pyridylsulfonyl-containing compounds, have been disclosed as long-chain fatty acyl elongase (LCE) inhibitors with potential applications in treating metabolic disorders, nervous system disorders, and infectious diseases [1]. 2-(Pyridin-2-ylsulfonyl)acetic acid serves as a key intermediate for preparing analogs within this patent-defined chemical space, enabling exploration of LCE as a therapeutic target.

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